molecular formula C11H12FN3O5S B2823313 3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine CAS No. 2418641-82-2

3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine

Cat. No. B2823313
CAS RN: 2418641-82-2
M. Wt: 317.29
InChI Key: DHRZQWTUVNMNMV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of a specific enzyme that is involved in various biological processes.

Mechanism of Action

3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a potent inhibitor of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of DPP-4, with an IC50 value of 18 nM. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Clinical studies have also shown that DPP-4 inhibitors, including this compound, can improve glycemic control in patients with type 2 diabetes.

Advantages and Limitations for Lab Experiments

3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has several advantages for lab experiments. This compound is a potent and selective inhibitor of DPP-4, which makes it a valuable tool compound for studying the role of DPP-4 in glucose metabolism. However, this compound also has some limitations. For example, this compound has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of DPP-4. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. One direction is to further investigate the potential therapeutic benefits of DPP-4 inhibition in the treatment of type 2 diabetes. Another direction is to develop more potent and selective DPP-4 inhibitors with improved pharmacokinetic properties. Additionally, it may be possible to use this compound as a tool compound to study the role of DPP-4 in other physiological processes beyond glucose metabolism.

Synthesis Methods

The synthesis of 3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a complex process that involves several steps. The first step involves the reaction of 3,5-dimethyl-4-(chloromethyl) pyridine with sodium azide to form 3,5-dimethyl-4-azidomethylpyridine. The second step involves the reaction of 3,5-dimethyl-4-azidomethylpyridine with ethyl isocyanate to form 3-(3,5-dimethyl-4-oxoimidazolidine-1-carbonyl)-5-methylpyridine. The final step involves the reaction of 3-(3,5-dimethyl-4-oxoimidazolidine-1-carbonyl)-5-methylpyridine with fluorosulfonic acid to form this compound.

Scientific Research Applications

3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of a specific enzyme called dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and has been implicated in the pathogenesis of type 2 diabetes. Therefore, this compound has been used as a tool compound to study the role of DPP-4 in glucose metabolism and the potential therapeutic benefits of DPP-4 inhibition in the treatment of type 2 diabetes.

properties

IUPAC Name

3-(3,5-dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O5S/c1-7-10(16)14(2)6-15(7)11(17)8-3-9(5-13-4-8)20-21(12,18)19/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRZQWTUVNMNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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